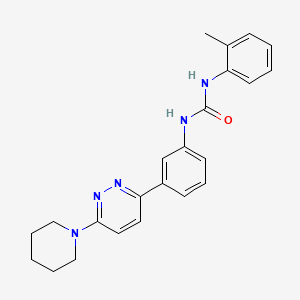![molecular formula C28H37N5O3 B11192570 N-[3-(1,1-Dimethylethyl)-1-(2,4-dimethylphenyl)-1H-pyrazol-5-yl]-2-[(2-methoxyethyl)[[(3-methylphenyl)amino]carbonyl]amino]acetamide CAS No. 1017777-79-5](/img/structure/B11192570.png)
N-[3-(1,1-Dimethylethyl)-1-(2,4-dimethylphenyl)-1H-pyrazol-5-yl]-2-[(2-methoxyethyl)[[(3-methylphenyl)amino]carbonyl]amino]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-[3-TERT-BUTYL-1-(2,4-DIMETHYLPHENYL)-1H-PYRAZOL-5-YL]-2-[(2-METHOXYETHYL)[(3-METHYLPHENYL)CARBAMOYL]AMINO]ACETAMIDE” is a complex organic compound that belongs to the class of pyrazole derivatives. These compounds are known for their diverse biological activities and applications in various fields such as medicinal chemistry, agriculture, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N-[3-TERT-BUTYL-1-(2,4-DIMETHYLPHENYL)-1H-PYRAZOL-5-YL]-2-[(2-METHOXYETHYL)[(3-METHYLPHENYL)CARBAMOYL]AMINO]ACETAMIDE” typically involves multi-step organic reactions. The process may start with the preparation of the pyrazole core, followed by the introduction of the tert-butyl and dimethylphenyl groups. Subsequent steps involve the formation of the amide linkage and the attachment of the methoxyethyl and methylphenylcarbamoyl groups. Reaction conditions such as temperature, solvents, and catalysts are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound would require scaling up the laboratory synthesis methods. This involves optimizing reaction conditions for large-scale operations, ensuring safety, and minimizing environmental impact. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
“N-[3-TERT-BUTYL-1-(2,4-DIMETHYLPHENYL)-1H-PYRAZOL-5-YL]-2-[(2-METHOXYETHYL)[(3-METHYLPHENYL)CARBAMOYL]AMINO]ACETAMIDE” can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.
Substitution: Substitution reactions can replace specific atoms or groups with others, potentially modifying the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.
Scientific Research Applications
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Investigating its biological activity and potential as a therapeutic agent.
Medicine: Exploring its use in drug development for treating various diseases.
Mechanism of Action
The mechanism of action of “N-[3-TERT-BUTYL-1-(2,4-DIMETHYLPHENYL)-1H-PYRAZOL-5-YL]-2-[(2-METHOXYETHYL)[(3-METHYLPHENYL)CARBAMOYL]AMINO]ACETAMIDE” would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other biomolecules, leading to modulation of biological pathways. Detailed studies are required to elucidate these mechanisms and identify the molecular targets involved.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to “N-[3-TERT-BUTYL-1-(2,4-DIMETHYLPHENYL)-1H-PYRAZOL-5-YL]-2-[(2-METHOXYETHYL)[(3-METHYLPHENYL)CARBAMOYL]AMINO]ACETAMIDE” include other pyrazole derivatives with varying substituents. Examples include:
- Pyrazole-3-carboxamides
- Pyrazole-5-carboxylates
- Pyrazole-4-sulfonamides
Uniqueness
The uniqueness of “N-[3-TERT-BUTYL-1-(2,4-DIMETHYLPHENYL)-1H-PYRAZOL-5-YL]-2-[(2-METHOXYETHYL)[(3-METHYLPHENYL)CARBAMOYL]AMINO]ACETAMIDE” lies in its specific combination of functional groups and structural features, which may confer distinct biological activities and chemical properties compared to other pyrazole derivatives.
Properties
CAS No. |
1017777-79-5 |
|---|---|
Molecular Formula |
C28H37N5O3 |
Molecular Weight |
491.6 g/mol |
IUPAC Name |
N-[5-tert-butyl-2-(2,4-dimethylphenyl)pyrazol-3-yl]-2-[2-methoxyethyl-[(3-methylphenyl)carbamoyl]amino]acetamide |
InChI |
InChI=1S/C28H37N5O3/c1-19-9-8-10-22(16-19)29-27(35)32(13-14-36-7)18-26(34)30-25-17-24(28(4,5)6)31-33(25)23-12-11-20(2)15-21(23)3/h8-12,15-17H,13-14,18H2,1-7H3,(H,29,35)(H,30,34) |
InChI Key |
HLXSSDPJXHSJMN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)N(CCOC)CC(=O)NC2=CC(=NN2C3=C(C=C(C=C3)C)C)C(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-{[5-(3-Bromophenyl)-1,3,4-oxadiazol-2-yl]methyl}-3-(2-methylphenyl)-1,2,4-oxadiazole](/img/structure/B11192507.png)
![6-(2-methylphenyl)-9-[4-(propan-2-yl)phenyl]-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B11192510.png)
![4,8-dimethyl-7-[(5-phenyl-1,3,4-thiadiazol-2-yl)oxy]-2H-chromen-2-one](/img/structure/B11192511.png)
![N-(3-methylbenzyl)-1-{4-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl}-1H-imidazole-4-carboxamide](/img/structure/B11192515.png)
![1-[4-(3-tert-butyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]-N-(tetrahydrofuran-2-ylmethyl)-1H-imidazole-4-carboxamide](/img/structure/B11192528.png)

![2-[4-(methoxymethyl)-2-(morpholin-4-yl)-6-oxopyrimidin-1(6H)-yl]-N-(2-methoxy-5-methylphenyl)acetamide](/img/structure/B11192545.png)
![2-[(4,7-dimethylquinazolin-2-yl)amino]-2'-(4-ethylpiperazin-1-yl)-4'-methyl-4,5'-bipyrimidin-6(1H)-one](/img/structure/B11192550.png)
![N-(3,4-difluorophenyl)-4-hydroxy-7-oxo-2-(piperidin-1-yl)-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidine-5-carboxamide](/img/structure/B11192554.png)
![N-(3,5-dimethoxyphenyl)-2-[4-(methoxymethyl)-2-(morpholin-4-yl)-6-oxopyrimidin-1(6H)-yl]acetamide](/img/structure/B11192559.png)
![2-(2-ethyl-5-oxo-5,6-dihydro-4H-imidazo[1,2-b][1,2,4]triazol-6-yl)-N-(2-methyl-5-nitrophenyl)acetamide](/img/structure/B11192566.png)



